molecular formula C19H22ClNO2S B2942085 3-(3-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2319637-70-0

3-(3-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2942085
CAS No.: 2319637-70-0
M. Wt: 363.9
InChI Key: GXGAOGLIQATKQM-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 3-chlorophenyl group at the carbonyl terminus and a tetrahydro-2H-pyran ring substituted with thiophen-3-yl at the amide nitrogen.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c20-17-3-1-2-15(12-17)4-5-18(22)21-14-19(7-9-23-10-8-19)16-6-11-24-13-16/h1-3,6,11-13H,4-5,7-10,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAOGLIQATKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into key components:

  • Chlorophenyl group : Contributes to hydrophobic interactions and biological activity.
  • Thiophenyl group : Known for enhancing bioactivity in various compounds.
  • Tetrahydropyran moiety : Often involved in drug design for its ability to mimic natural compounds.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors, particularly in the central nervous system.
  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Anticancer Properties

Compounds with similar scaffolds have been investigated for anticancer activity. The chlorophenyl and thiophenyl groups may contribute to cytotoxic effects on cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated a series of thiophene derivatives, revealing that compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of tetrahydropyran exhibited selective cytotoxicity towards breast cancer cell lines (MCF-7), with IC50 values around 25 µM . This suggests potential for further development into anticancer agents.
  • Neuropharmacological Assessment :
    • Research on similar compounds indicated modulation of NMDA receptors, which are crucial for synaptic plasticity and memory function. Compounds showed promising results in enhancing cognitive function in animal models .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 10-50 µg/mL
AnticancerIC50 against MCF-7: ~25 µM
NeuropharmacologicalModulation of NMDA receptors

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propanamide Derivatives with Aromatic Substituents

a) N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide
  • Structure : Shares the 3-chlorophenyl-propanamide core but substitutes the tetrahydro-2H-pyran-thiophene group with a benzothiazole ring.
  • Implications: Benzothiazole derivatives are known for antimicrobial and anticancer activities. The absence of a pyran ring may reduce steric hindrance but could compromise metabolic stability compared to the target compound .
b) (Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
  • Structure : Incorporates a thiazolidine-dione moiety linked to the 3-chlorophenyl group via an acetamide chain.
  • The acetamide linker and thiazolidine-dione core differentiate it from the target compound’s propanamide-pyran scaffold .
c) ABT-737 (Benzamide Derivative)
  • Structure : Contains a 4-chlorophenyl group and a piperazinyl-sulfonamide moiety.
  • Activity : A Bcl-2 inhibitor inducing apoptosis in cancer cells. While structurally distinct, the chlorophenyl group highlights the role of halogenated aromatics in enhancing target binding .

Key Structural Differences and Implications

Feature Target Compound N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide (Z)-N-(3-Chlorophenyl)-thiazolidine-dione
Amide Nitrogen Group Tetrahydro-2H-pyran-thiophene Benzothiazole Thiazolidine-dione
Aromatic Group 3-Chlorophenyl 3-Chlorophenyl 3-Chlorophenyl
Backbone Propanamide Propanamide Acetamide
Reported Activity Not available Not available NO inhibition (IC₅₀ = 45.6 µM)
  • Tetrahydro-2H-pyran vs. Benzothiazole : The pyran-thiophene group may enhance lipophilicity and metabolic stability compared to benzothiazole, which is prone to oxidative metabolism.
  • Propanamide vs. Acetamide : The longer propanamide chain in the target compound could improve membrane permeability.

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is a common pharmacophore in anti-inflammatory and anticancer agents. For example:

  • Aspirin: Inhibits NO production (IC₅₀ = 3.0 mM), but the target compound’s chlorophenyl group may offer higher potency if similar mechanisms apply .
  • Chlorophenyl-Containing Thiazolidines: Demonstrated IC₅₀ values in the µM range, suggesting that the 3-chlorophenyl-propanamide scaffold in the target compound could also exhibit nanomolar to low micromolar activity with optimized substituents.

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